
2,2,2-trifluoroacetic acid;zinc;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoroacetic acid;zinc;hydrate, also known as trifluoroacetic acid zinc salt, is a chemical compound with the formula Zn(CF3COO)2 · xH2O. This compound is a zinc salt of trifluoroacetic acid and is typically found in a hydrated form. It is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,2-Trifluoroacetic acid;zinc;hydrate is usually prepared by dissolving zinc oxide (ZnO) or zinc carbonate (ZnCO3) in trifluoroacetic acid (CF3COOH). The reaction typically occurs at room temperature and results in the formation of the zinc salt of trifluoroacetic acid in a hydrated form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar method but on a larger scale. The process involves the careful control of reaction conditions to ensure the purity and consistency of the final product. The compound is then purified and dried to obtain the desired hydrated form.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoroacetic acid;zinc;hydrate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Coordination Reactions: The zinc ion can coordinate with other ligands, forming complex compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Ligands: For coordination reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various trifluoroacetate derivatives, while coordination reactions can produce complex zinc compounds.
Scientific Research Applications
2,2,2-Trifluoroacetic acid;zinc;hydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the preparation of biologically active compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 2,2,2-trifluoroacetic acid;zinc;hydrate exerts its effects involves the interaction of the zinc ion with various molecular targets. The zinc ion can coordinate with different ligands, influencing the reactivity and stability of the compound. The trifluoroacetate group also plays a role in modulating the compound’s properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Zn(CH3COO)2 · xH2O
Zinc chloride: ZnCl2
Zinc sulfate: ZnSO4 · xH2O
Uniqueness
2,2,2-Trifluoroacetic acid;zinc;hydrate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties compared to other zinc salts. The trifluoroacetate group enhances the compound’s reactivity and stability, making it valuable in various chemical and industrial applications .
Properties
Molecular Formula |
C4H4F6O5Zn |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2,2,2-trifluoroacetic acid;zinc;hydrate |
InChI |
InChI=1S/2C2HF3O2.H2O.Zn/c2*3-2(4,5)1(6)7;;/h2*(H,6,7);1H2; |
InChI Key |
XETPAHHBDWOQFD-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.[Zn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


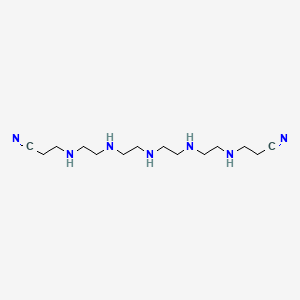
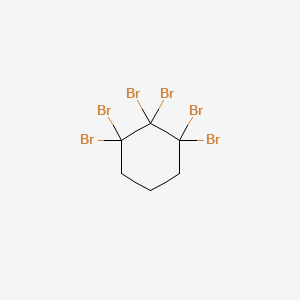
![methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B13822300.png)
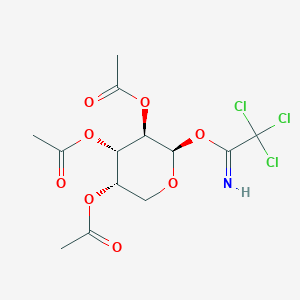
![2,3,5,7-Tetramethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13822314.png)
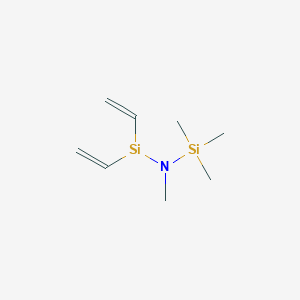
![Phosphonousdiamide,P,P'-[2-[(1-methylethyl)imino]-1,3-propanediyl]bis[N,N,N',N'-tetrakis(1-methylethyl)-(9CI)](/img/structure/B13822337.png)
![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)


![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)
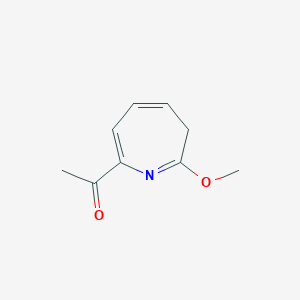
![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)
